molecular formula C9H19ClN2O B2909468 (S)-N-(Piperidin-3-yl)-2-methylpropanamide hydrochloride CAS No. 1332765-83-9

(S)-N-(Piperidin-3-yl)-2-methylpropanamide hydrochloride

Cat. No.: B2909468
CAS No.: 1332765-83-9
M. Wt: 206.71
InChI Key: RJOLJKMVPUGMOJ-QRPNPIFTSA-N
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Description

(S)-N-(Piperidin-3-yl)-2-methylpropanamide hydrochloride (CAS 1332765-83-9) is a high-purity chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical research. The compound features a stereospecific (S)-configured piperidine ring, a key structural motif found in a wide array of bioactive molecules and approved drugs . Piperidine rings are among the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, underscoring the research value of this scaffold . This compound serves as a versatile building block for the synthesis of more complex molecules. Piperidine derivatives are frequently investigated for their potential pharmacological activities and have demonstrated roles as modulators of various biological targets . For instance, structurally related piperidine compounds have been developed as potent antagonists for targets like the chemokine receptor CCR5 and the transient receptor potential V1 (TRPV1) channel, which is a promising target for novel analgesics, particularly for neuropathic pain . The 2-methylpropanamide (isobutyramide) group is a common feature in pharmacologically active compounds, as seen in derivatives of agents like fexofenadine, which is a peripherally acting H1-receptor antagonist . With a molecular formula of C 9 H 19 ClN 2 O and a molecular weight of 206.71 g/mol , this hydrochloride salt offers improved handling and solubility for research applications. Researchers can utilize this compound in various exploratory syntheses, structure-activity relationship (SAR) studies, and library development aimed at discovering new therapeutic agents. Handling and Safety: This product is For Research Use Only and is strictly not for diagnostic or therapeutic use. It is not intended for human consumption. Please refer to the Safety Data Sheet (SDS) for detailed hazard and handling information. The compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment and adequate ventilation are required during handling.

Properties

IUPAC Name

2-methyl-N-[(3S)-piperidin-3-yl]propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-7(2)9(12)11-8-4-3-5-10-6-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOLJKMVPUGMOJ-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)N[C@H]1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (S)-N-(Piperidin-3-yl)-2-methylpropanamide hydrochloride typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Amide Group: The 2-methylpropanamide group can be introduced through acylation reactions, where an acyl chloride or anhydride reacts with an amine.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

(S)-N-(Piperidin-3-yl)-2-methylpropanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-N-(Piperidin-3-yl)-2-methylpropanamide hydrochloride has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound may be used in studies involving receptor binding and enzyme inhibition, given its structural features.

    Industry: It can be used in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-N-(Piperidin-3-yl)-2-methylpropanamide hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine ring is known to interact with various biological targets, and the amide group can form hydrogen bonds, enhancing binding affinity.

Comparison with Similar Compounds

(R)-N-(Piperidin-3-yl)isobutyramide Hydrochloride

  • Structure : R-enantiomer of a compound with identical substituents (isobutyramide = 2-methylpropanamide).
  • Molecular Formula : C₉H₁₉ClN₂O (same as target compound).
  • Key Differences : Stereochemistry at the piperidine-3-yl position (R vs. S). Enantiomeric differences can drastically alter receptor binding or metabolic stability. For example, the R-configuration may exhibit distinct pharmacokinetic profiles compared to the S-form .
  • Commercial Availability : Available in 1g quantities, priced upon inquiry .

(S)-N-(Piperidin-3-yl)cyclopropanecarboxamide Hydrochloride

  • Structure : Cyclopropanecarboxamide substituent instead of pivalamide.
  • Molecular Formula : C₉H₁₆ClN₂O (free base: C₉H₁₅N₂O).
  • Key Differences : The cyclopropane ring introduces rigidity and increased lipophilicity (predicted logP higher than pivalamide). This may enhance membrane permeability but reduce aqueous solubility. The smaller cyclopropane group also reduces steric hindrance compared to the branched pivalamide .

N-(Piperidin-3-yl)pyrimidin-2-amine Hydrochloride

  • Structure : Pyrimidin-2-amine group replaces pivalamide.
  • Molecular Formula : C₉H₁₅ClN₄ (MW: 214.7 g/mol).
  • The absence of the pivalamide group reduces steric bulk, possibly improving binding pocket accessibility .

N-[1-(3-Ethoxy-2-hydroxypropyl)piperidin-4-yl]-2-methylpropanamide

  • Structure : Piperidin-4-yl substituted with a 3-ethoxy-2-hydroxypropyl group.
  • Molecular Formula : C₁₄H₂₈N₂O₃ (MW: 272.38 g/mol).
  • Key Differences: The ethoxy-hydroxypropyl side chain increases hydrophilicity and introduces hydrogen-bonding sites.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Stereochemistry Key Feature(s)
(S)-N-(Piperidin-3-yl)-2-methylpropanamide HCl C₉H₁₉ClN₂O 230.72 2-methylpropanamide 3-yl S High lipophilicity, chiral center
(R)-N-(Piperidin-3-yl)isobutyramide HCl C₉H₁₉ClN₂O 230.72 2-methylpropanamide 3-yl R Enantiomeric differences in activity
(S)-N-(Piperidin-3-yl)cyclopropanecarboxamide HCl C₉H₁₆ClN₂O 217.70 Cyclopropanecarboxamide 3-yl S Rigid structure, higher logP
N-(Piperidin-3-yl)pyrimidin-2-amine HCl C₉H₁₅ClN₄ 214.70 Pyrimidin-2-amine 3-yl - Aromaticity, hydrogen bonding
N-[1-(3-Ethoxy-2-hydroxypropyl)piperidin-4-yl]-2-methylpropanamide C₁₄H₂₈N₂O₃ 272.38 2-methylpropanamide + ethoxy-hydroxypropyl 4-yl - Enhanced hydrophilicity

Research Findings and Implications

  • Stereochemical Impact : The R/S configuration in piperidine derivatives significantly influences biological activity. For example, (R)-isobutyramide () may exhibit divergent binding kinetics compared to the S-form, though direct comparative studies are lacking .
  • Substituent Effects :
    • Pivalamide vs. Cyclopropanecarboxamide : The cyclopropane analog’s rigidity may favor interactions with flat binding sites, while pivalamide’s bulk could hinder access to deep pockets .
    • Pyrimidine vs. Pivalamide : Pyrimidine-containing analogs () are more likely to target nucleotide-binding proteins due to aromatic stacking, whereas pivalamide derivatives may interact with hydrophobic domains .

Biological Activity

(S)-N-(Piperidin-3-yl)-2-methylpropanamide hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its role in various biological activities, particularly in the modulation of neurotransmitter receptors. The presence of the 2-methylpropanamide moiety contributes to its lipophilicity and receptor binding affinity.

Research indicates that this compound may interact with several biological targets, primarily focusing on its role as a receptor antagonist. For example, it has been studied for its potential antagonistic effects on the transient receptor potential vanilloid 1 (TRPV1), a critical receptor involved in pain perception and inflammation.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperidine and propanamide portions significantly affect the compound's biological activity. Variations in substituents can enhance potency and selectivity toward specific receptors. For instance, compounds with different hydrophobic groups attached to the piperidine ring demonstrated varied binding affinities to TRPV1, indicating that the steric and electronic properties of these groups are crucial for activity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Target IC50/EC50 Reference
TRPV1 AntagonismHuman TRPV16.3 nM
Analgesic ActivityNeuropathic PainSignificant reduction
SelectivityOther receptors>100-fold less potent

Case Studies

  • Analgesic Efficacy : In animal models, this compound exhibited significant analgesic effects comparable to established pain relievers. The compound demonstrated a dose-dependent reduction in pain responses, supporting its potential as a therapeutic agent for chronic pain management .
  • Receptor Binding Studies : A series of binding assays conducted on CHO cells expressing human TRPV1 showed that this compound effectively inhibited capsaicin-induced activation, underscoring its potential as a selective TRPV1 antagonist . The binding studies indicated that specific modifications to the piperidine ring could enhance receptor affinity.
  • Toxicology Assessment : Preliminary toxicological evaluations indicated that this compound had a favorable safety profile at therapeutic doses, with minimal side effects observed in preclinical trials .

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